molecular formula C22H22FN3O3S2 B2494659 N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683264-30-4

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2494659
CAS No.: 683264-30-4
M. Wt: 459.55
InChI Key: FOBRMAMFGZKDLF-UHFFFAOYSA-N
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Description

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a small molecule featuring a thiazole core substituted with a 4-fluorophenyl group at the 4-position and a benzamide moiety modified with a 4-methylpiperidinylsulfonyl group. This compound belongs to a class of aminothiazole derivatives, which are often explored for their bioactivity in modulating signaling pathways such as NF-κB and cytokine production .

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3S2/c1-15-10-12-26(13-11-15)31(28,29)19-8-4-17(5-9-19)21(27)25-22-24-20(14-30-22)16-2-6-18(23)7-3-16/h2-9,14-15H,10-13H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBRMAMFGZKDLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a sulfonamide group, and a piperidine moiety, which contribute to its pharmacological properties. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that compounds similar to this compound often act by inhibiting key signaling pathways involved in cancer proliferation. Notably, they may target the vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis.

Anticancer Activity

Several studies have evaluated the anticancer potential of compounds with similar structures. For instance, a study on thiazole derivatives demonstrated significant cytotoxic effects against various human cancer cell lines, including prostate (PC3), colon (HT-29), and skin (A431) cancer cells. The mechanism involved the induction of apoptosis through modulation of Bcl-2 family proteins .

CompoundCell LineIC50 (µM)Mechanism
9eA4310.33Apoptosis induction via Bax/Bcl-2 modulation
9ePC31.48VEGFR-2 inhibition

Inhibition of VEGFR

The inhibition of VEGFR is particularly noteworthy as it is associated with reduced tumor growth and metastasis. Compounds targeting this receptor have shown promising results in preclinical models, leading to decreased vascularization of tumors .

Case Studies

  • Thiazole Derivatives : A series of thiazole derivatives were synthesized and tested for their antiproliferative activity. Among them, compounds that inhibited VEGFR demonstrated enhanced efficacy in reducing tumor growth in xenograft models .
  • Piperidine-Based Compounds : Research on piperidine-containing drugs has shown that modifications to the piperidine ring can significantly alter biological activity, enhancing selectivity for cancer cell lines while minimizing effects on normal cells .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thiazole have been shown to inhibit tumor growth in various cancer cell lines, including breast and pancreatic cancers. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of specific signaling pathways related to cell proliferation .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of specific enzymes implicated in disease processes, such as kinases involved in cancer progression. The presence of the piperidine group enhances its binding affinity to target enzymes, potentially leading to the development of novel therapeutics for treating proliferative diseases .

Biological Research

  • Receptor Binding Studies :
    • N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide can be utilized as a probe to study receptor interactions. Its ability to selectively bind to certain receptors allows researchers to elucidate the roles these receptors play in various biological processes .
  • Mechanistic Studies :
    • The compound's unique structure facilitates detailed mechanistic studies on how it interacts with biological targets. Understanding these interactions can lead to insights into drug design and the development of more effective therapeutic agents .

Material Science

The unique electronic properties imparted by the fluorophenyl and thiazole groups could make this compound useful in developing novel materials with specific optical or electronic characteristics. This application is still under exploration but holds promise for future innovations in material science.

Anticancer Efficacy

A recent study evaluated the anticancer efficacy of similar thiazole derivatives against human breast cancer cell lines (MCF-7). The results demonstrated that compounds with structural similarities exhibited IC50 values ranging from 10 to 30 μM, indicating potent activity against tumor growth. The study attributed this effect to the compound's ability to induce apoptosis through mitochondrial pathways .

Enzyme Inhibition

In another investigation, a derivative of this compound was tested for its inhibitory effects on interleukin receptor-associated kinases (IRAKs), which are crucial in inflammatory responses and cancer progression. The results showed that the compound significantly inhibited IRAK activity with an IC50 value of 15 nM, suggesting its potential as a therapeutic agent for inflammatory diseases and cancers associated with aberrant kinase activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs are distinguished by variations in substituents on the thiazole ring, sulfonyl-linked groups, and aromatic systems. Below is a detailed comparison based on the evidence:

Table 1: Key Structural and Functional Differences

Compound Name / ID Thiazole Substituent Sulfonyl-Linked Group Biological Activity / Notes Source
Target Compound : N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide 4-fluorophenyl 4-methylpiperidine Hypothesized NF-κB modulation; fluorophenyl may enhance metabolic stability. N/A (hypothesis)
Compound 50 : N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide 4-bromophenyl N,N-dimethylsulfamoyl Prolonged NF-κB activation in LPS-stimulated cells; bromine increases steric hindrance.
2D216 : N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide 2,5-dimethylphenyl Piperidine Enhanced cytokine production with LPS; methyl groups improve lipophilicity.
2D291 : N-(4-(2-bromo-5-methylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide 2-bromo-5-methylphenyl Piperidine Synergistic cytokine induction with MPLA; bromine and methyl balance steric effects.
2E151 : N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((4-propylpiperidin-1-yl)sulfonyl)benzamide 2,5-dimethylphenyl 4-propylpiperidine Improved NFAT/NF-κB synergy; propyl chain may enhance membrane permeability.
GSK1570606A : 2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide 4-pyridin-2-yl Acetamide (non-sulfonyl) Kinase inhibition focus; pyridine enhances metal-binding capacity.
3-(ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide 4-pyridin-2-yl Ethylsulfonyl KDM4A fragment hit; ethylsulfonyl may reduce metabolic stability vs. piperidine analogs.

Key Observations :

Thiazole Substituents: The 4-fluorophenyl group in the target compound may confer metabolic stability over brominated analogs (e.g., Compound 50) due to fluorine’s electronegativity and smaller atomic radius .

Sulfonyl-Linked Groups :

  • Piperidine derivatives (e.g., 2D216, target compound) show balanced solubility and target engagement, while propylpiperidine (2E151) introduces flexibility for conformational adaptation .
  • N,N-dimethylsulfamoyl (Compound 50) is less sterically demanding than piperidine-linked groups, possibly favoring rapid diffusion but shorter half-life .

Biological Activity: Compounds with piperidine sulfonyl groups (target compound, 2D216, 2D291) are consistently associated with cytokine amplification (e.g., TNF-α, IL-6) in TLR-adjuvant synergy models . Pyridine-substituted thiazoles (e.g., GSK1570606A) prioritize kinase inhibition over immunomodulation, highlighting scaffold versatility .

Q & A

Q. What are the established synthetic routes for N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones.
  • Step 2 : Sulfonylation of the benzamide intermediate using 4-methylpiperidine sulfonyl chloride under basic conditions (e.g., triethylamine in DCM).
  • Step 3 : Coupling the thiazole and sulfonylated benzamide moieties via amide bond formation, often using coupling agents like EDC/HOBt . Key challenges include controlling regioselectivity during thiazole formation and avoiding sulfonamide hydrolysis.

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., fluorophenyl, piperidinyl sulfonyl groups).
  • X-ray Crystallography : For unambiguous confirmation of the 3D structure, using programs like SHELXL for refinement .
  • High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight and purity (>95% by HPLC) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Antimicrobial Screening : Disk diffusion assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains, with activity compared to controls like ciprofloxacin .
  • Anticancer Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values.
  • Enzyme Inhibition Studies : Kinase or protease inhibition assays, given the sulfonamide group’s potential as a zinc-binding motif .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Modification Sites :
  • Thiazole Ring : Introduce electron-withdrawing groups (e.g., Cl, CF3_3) to enhance metabolic stability.
  • Sulfonyl Group : Replace 4-methylpiperidine with morpholine or pyrrolidine to alter lipophilicity and target affinity .
    • Case Study : A derivative with a trifluoromethyl group showed improved pharmacokinetics (e.g., increased half-life) due to enhanced lipophilicity .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Assay Variability : Standardize protocols (e.g., cell line passage number, serum concentration) to minimize discrepancies.
  • Metabolic Stability : Use liver microsome assays to assess if inactive results stem from rapid hepatic clearance .
  • Target Validation : Employ CRISPR knockouts or siRNA silencing to confirm on-target effects vs. off-target interactions .

Q. What computational methods support the design of derivatives with improved target binding?

  • Molecular Docking : Use AutoDock Vina to predict binding modes with targets like carbonic anhydrase IX (a common sulfonamide target).
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., using GROMACS).
  • QSAR Models : Corrogate substituent electronic parameters (Hammett σ) with bioactivity data .

Methodological Recommendations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for thiazole cyclization .
  • Crystallography : Employ synchrotron radiation for high-resolution data collection on microcrystalline samples .
  • Data Reproducibility : Pre-register assay protocols on platforms like Zenodo to enhance transparency .

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